molecular formula C20H13N B1211386 6-Aminobenzo(a)pyrene CAS No. 7428-83-3

6-Aminobenzo(a)pyrene

Cat. No.: B1211386
CAS No.: 7428-83-3
M. Wt: 267.3 g/mol
InChI Key: CZURZERLMHKKGV-UHFFFAOYSA-N
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Description

6-Aminobenzo(a)pyrene is a polycyclic aromatic hydrocarbon derivative with the chemical formula C20H13N. It is a nitrogen-containing compound derived from benzo(a)pyrene, a well-known environmental pollutant. This compound is of significant interest due to its potential biological activities and environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminobenzo(a)pyrene typically involves the nitration of benzo(a)pyrene followed by reduction. The nitration process introduces a nitro group into the benzo(a)pyrene structure, which is then reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows similar synthetic routes as laboratory methods, with optimization for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Aminobenzo(a)pyrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of dihydro derivatives.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base are employed.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Acylated or alkylated products.

Scientific Research Applications

6-Aminobenzo(a)pyrene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studies focus on its interaction with biological systems, particularly its potential mutagenic and carcinogenic effects.

    Medicine: Research explores its role in understanding the mechanisms of carcinogenesis and developing potential therapeutic agents.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Aminobenzo(a)pyrene involves its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes to form reactive epoxides, which can form DNA adducts and induce oxidative stress through the production of reactive oxygen species.

Comparison with Similar Compounds

    Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.

    6-Nitrobenzo(a)pyrene: A nitrated derivative with different reactivity and biological effects.

    1,6-Dinitrobenzo(a)pyrene: Another nitrated derivative with distinct chemical properties.

Uniqueness: 6-Aminobenzo(a)pyrene is unique due to the presence of the amino group, which imparts different chemical reactivity and biological interactions compared to its nitro and parent counterparts. This makes it a valuable compound for studying the effects of amino substitution on the biological activity of polycyclic aromatic hydrocarbons.

Properties

IUPAC Name

benzo[b]pyren-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZURZERLMHKKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2N)C=CC5=CC=CC(=C54)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225297
Record name 6-Aminobenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7428-83-3
Record name 6-Aminobenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007428833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Aminobenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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